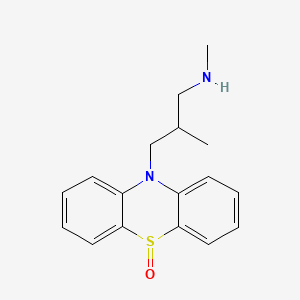
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, also known as N2DMP or N2DMP-1, is an organic compound that belongs to the family of heterocyclic compounds known as oxophenothiazines. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used in scientific research as a tool to understand the function of this enzyme in the human body. N2DMP-1 is a highly selective and reversible MAO inhibitor and has been used in a variety of laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine can be achieved through a multistep process involving the functionalization of a phenothiazine ring and subsequent alkylation and reductive amination reactions.
Starting Materials
Phenothiazine, 2-bromo-3-methylpropan-1-amine, Sodium borohydride, Acetic acid, Hydrogen peroxide, Sulfuric acid, Sodium hydroxide, Methanol, Ethanol
Reaction
Step 1: Bromination of Phenothiazine with Hydrogen Peroxide and Sulfuric Acid, Step 2: Reduction of Bromophenothiazine to 5-Hydroxyphenothiazine with Sodium Borohydride, Step 3: Acetylation of 5-Hydroxyphenothiazine with Acetic Anhydride and Acetic Acid, Step 4: Oxidation of 5-Acetoxyphenothiazine to 5-Oxophenothiazine with Hydrogen Peroxide and Sulfuric Acid, Step 5: Alkylation of 5-Oxophenothiazine with 2-Bromo-3-Methylpropan-1-Amine using Sodium Hydroxide as a Base, Step 6: Reductive Amination of the Alkylation Product with Sodium Borohydride and Methanol, Step 7: N-Methylation of the Reductive Amination Product with Formaldehyde and Hydrogen Cyanide in the Presence of Ethanol
Applications De Recherche Scientifique
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been widely used in scientific research as a tool to study the effects of MAO inhibition on biochemical and physiological processes. It has been used to study the effects of MAO inhibition on neurotransmitter levels, behavior, and other physiological processes. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been used to study the role of MAO in the development of depression and other psychiatric disorders.
Mécanisme D'action
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is a reversible inhibitor of MAO. It binds to the active site of MAO and prevents the enzyme from catalyzing the oxidation of monoamines, such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity leads to an increase in the levels of these monoamines in the brain, which can have profound effects on behavior and other physiological processes.
Effets Biochimiques Et Physiologiques
The inhibition of MAO by N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to have a variety of biochemical and physiological effects. In animal studies, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in monoamine levels has been linked to improved mood, increased energy levels, and improved cognitive performance. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been shown to reduce anxiety, improve sleep quality, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has several advantages for use in laboratory experiments. It is a highly selective and reversible inhibitor of MAO, which makes it an ideal tool for studying the effects of MAO inhibition on biochemical and physiological processes. In addition, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is relatively easy to synthesize and is available in a high yield. However, there are some limitations to using N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 in laboratory experiments. For example, N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is not as potent as some other MAO inhibitors and may not be suitable for experiments requiring a higher degree of inhibition.
Orientations Futures
The effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on biochemical and physiological processes have been studied extensively, but there is still much to be learned. Future studies should focus on the effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on specific neurotransmitter systems, as well as its potential therapeutic applications. In addition, further research should be conducted on the long-term effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on biochemical and physiological processes. Finally, the potential for N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 to be used in combination with other MAO inhibitors should be explored.
Propriétés
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
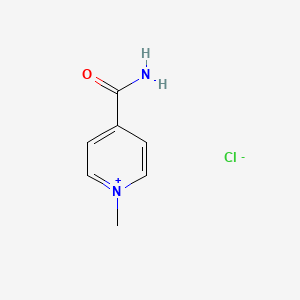

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
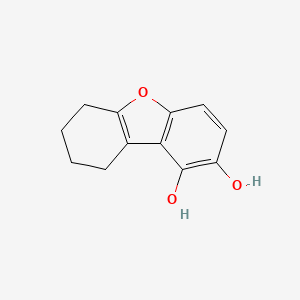
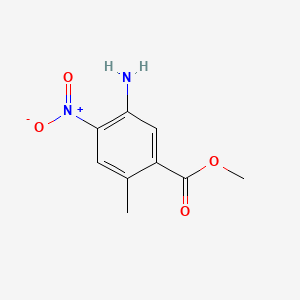
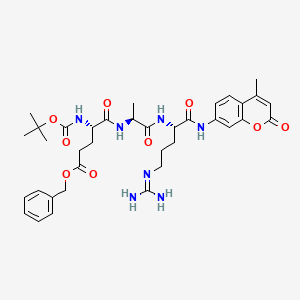
![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)